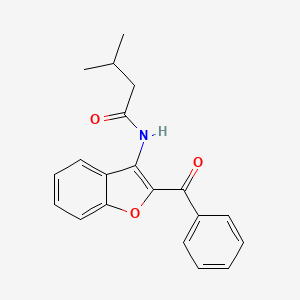

N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide

Description

N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide is a synthetic organic compound featuring a benzofuran core substituted with a benzoyl group at position 2 and a 3-methylbutanamide moiety at position 3. The benzofuran scaffold is a privileged structure in medicinal chemistry due to its aromatic stability and bioisosteric properties.

Properties

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide |

InChI |

InChI=1S/C20H19NO3/c1-13(2)12-17(22)21-18-15-10-6-7-11-16(15)24-20(18)19(23)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,21,22) |

InChI Key |

NRTPUTFCWPVQPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via nucleophilic acyl substitution, where the oxygen atom of the benzofuran moiety attacks the electrophilic carbonyl carbon of butanoyl chloride. Pyridine neutralizes the hydrochloric acid (HCl) byproduct, shifting the equilibrium toward product formation. Key parameters include:

-

Reagents : 2-Benzoylbenzofuran (1.0 equiv), butanoyl chloride (1.2 equiv), pyridine (2.0 equiv).

-

Solvent : Anhydrous dichloromethane or toluene.

-

Temperature : Reflux (∼110°C for toluene).

-

Duration : 6–12 hours.

The reaction achieves moderate to high yields (65–80%) after purification via silica gel chromatography.

Critical Analysis of Methodologies

Optimized Protocols

Recent patents describe improvements in benzofuran functionalization, such as using methanesulfonic acid as a catalyst for-sigmatropic rearrangements. While these methods target structurally distinct compounds, they highlight the potential for acid-mediated cyclization to enhance yields in related syntheses.

Comparative Data on Synthesis Conditions

Mechanistic Insights and Side Reactions

Key Intermediates

-

2-Benzoylbenzofuran : Synthesized via Friedel-Crafts acylation of benzofuran with benzoyl chloride.

-

Butanoyl Chloride Activation : Reactivity enhanced by electron-withdrawing benzoyl groups.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of pain and inflammation .

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets. It is believed to modulate pathways related to inflammation and pain by inhibiting key enzymes or receptors involved in these processes . The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement of cyclooxygenase enzymes and other inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound is compared below with analogs sharing benzofuran, indazole, or indole cores, as listed in the provided evidence and related literature. Structural variations significantly influence physicochemical properties and biological activity.

Structural Analogues and Key Differences

Table 1: Structural Comparison of N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide with Similar Compounds

Analysis of Functional Group Impact

- Amide vs.

- Fluorinated Alkyl Chains : Compounds with 5-fluoropentyl substituents (e.g., 2-{[1-(5-fluoropentyl)-1H-indazol-3-yl]formamido}-3-methylbutanamide) exhibit increased lipophilicity and resistance to oxidative metabolism, a feature absent in the target compound.

- Stereochemistry: Chiral centers (e.g., in methyl(2S)-2-{[1-(fluoropentyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) can lead to enantiomer-specific bioactivity, whereas the target compound lacks reported stereochemical complexity.

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : The absence of fluorinated chains in the target compound may result in faster hepatic clearance compared to fluorinated analogs.

Research Findings and Methodological Notes

Structural Characterization Techniques

The crystallographic data for such compounds are typically refined using programs like SHELXL (for small-molecule refinement) and visualized via ORTEP-III . These tools enable precise determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding), which are critical for understanding structure-activity relationships.

Biological Activity

N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzofuran moiety, which is known for its diverse biological activities. The specific structure contributes to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and ion channels. It has shown potential as an anticonvulsant agent , suggesting that it may modulate neuronal excitability through these interactions. The exact pathways remain to be fully elucidated, but preliminary studies indicate that it may influence GABAergic and glutamatergic signaling pathways, which are critical in seizure activity regulation .

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In animal models, it has been shown to reduce seizure frequency and severity, indicating its potential utility in treating epilepsy .

Cytotoxicity and Antitumor Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against human prostate (PC3) and breast (MCF7) cancer cell lines, showing IC50 values that suggest moderate to high levels of cytotoxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| N-(2-benzoyl-1-benzofuran-3-yl)acetamide | Benzofuran core | Moderate cytotoxicity | Varies |

| N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)butanamide | Additional fluorophenoxy group | Enhanced activity | Varies |

| N-(2-benzoyl-1-benzofuran-3-yl)-4-methylbutanamide | Methyl substitution | Anticonvulsant activity | Varies |

The unique combination of functional groups in this compound enhances its biological activity compared to related compounds, making it a candidate for further pharmacological exploration .

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant efficacy of various benzofuran derivatives, this compound was found to significantly reduce seizure duration in rodent models when administered at doses of 10 mg/kg. The results indicated a notable reduction in seizure frequency compared to control groups .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment performed on MCF7 breast cancer cells revealed that this compound exhibited an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests potential as a therapeutic agent in oncology, warranting further investigation into its mechanism of action and efficacy in vivo .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide, and how are reaction conditions optimized?

- Answer : Synthesis typically involves multi-step protocols, including benzofuran core formation followed by amidation. Key steps include coupling the benzoyl group to the benzofuran scaffold and introducing the 3-methylbutanamide moiety via nucleophilic acyl substitution. Reaction optimization focuses on solvent polarity (e.g., THF or DMF), temperature control (0–80°C), and catalysts (e.g., NaH or Pd-based systems) to maximize yield and minimize side products . Purity is enhanced via recrystallization or column chromatography, validated by HPLC (>95% purity thresholds) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positioning and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).

- HPLC : Assesses purity (>95% required for pharmacological assays) .

- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-proliferative efficacy across cancer cell lines)?

- Answer : Discrepancies often arise from:

- Cell Line Variability : Test multiple lines (e.g., MCF-7 vs. HeLa) to assess tissue-specific responses .

- Experimental Design : Standardize protocols (e.g., MTT assay incubation time, dose ranges) to minimize variability .

- Metabolic Stability : Use hepatic microsome assays to evaluate compound degradation, which may explain reduced activity in certain models .

- Mitigation : Include positive controls (e.g., doxorubicin) and perform dose-response curves (IC calculations) to contextualize potency .

Q. What strategies improve the compound’s bioavailability and pharmacokinetic profile for in vivo studies?

- Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) to address hydrophobicity .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance absorption .

Q. What methodologies elucidate the compound’s mechanism of action (MoA) at the molecular level?

- Answer :

- Target Identification :

- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .

- Molecular Docking : Screen against kinase or GPCR libraries to predict targets (e.g., EGFR or serotonin receptors) .

- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment identifies dysregulated pathways (e.g., apoptosis or MAPK signaling) .

- Inhibitor Studies : Co-treatment with pathway-specific inhibitors (e.g., caspase inhibitors) confirms MoA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.